2,2-Bis(4-bromoanilino)-1-phenylethanone
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Overview
Description
2,2-Bis(4-bromoanilino)-1-phenylethanone is an organic compound with the molecular formula C20H16Br2N2O This compound is characterized by the presence of two 4-bromoanilino groups attached to a central phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-bromoanilino)-1-phenylethanone typically involves the reaction of 4-bromoaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-bromoaniline} + \text{benzil} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(4-bromoanilino)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2-Bis(4-bromoanilino)-1-phenylethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-bromoanilino)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2,2-Bis(4-chloroanilino)-1-phenylethanone
- 2,2-Bis(4-fluoroanilino)-1-phenylethanone
- 2,2-Bis(4-methoxyanilino)-1-phenylethanone
Comparison: Compared to its analogs, 2,2-Bis(4-bromoanilino)-1-phenylethanone is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications.
Properties
CAS No. |
55282-25-2 |
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Molecular Formula |
C20H16Br2N2O |
Molecular Weight |
460.2 g/mol |
IUPAC Name |
2,2-bis(4-bromoanilino)-1-phenylethanone |
InChI |
InChI=1S/C20H16Br2N2O/c21-15-6-10-17(11-7-15)23-20(19(25)14-4-2-1-3-5-14)24-18-12-8-16(22)9-13-18/h1-13,20,23-24H |
InChI Key |
NDSNCENRGYAOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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